![molecular formula C14H17F3O3 B14302515 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane CAS No. 121219-80-5](/img/structure/B14302515.png)
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of trifluoromethoxy groups on biological activity and molecular interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
- 4-(Trifluoromethoxy)phenylacetic acid
Comparison: Compared to these similar compounds, 5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity . The trifluoromethoxy group also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
121219-80-5 |
|---|---|
Molecular Formula |
C14H17F3O3 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
5-propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane |
InChI |
InChI=1S/C14H17F3O3/c1-2-3-10-8-18-13(19-9-10)11-4-6-12(7-5-11)20-14(15,16)17/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI Key |
AZSKTSHFDPGCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


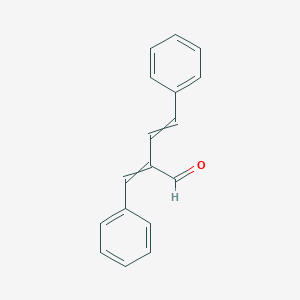
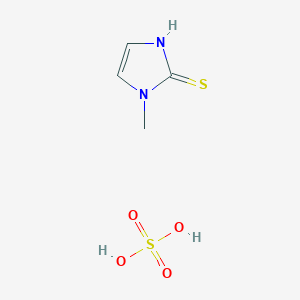
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

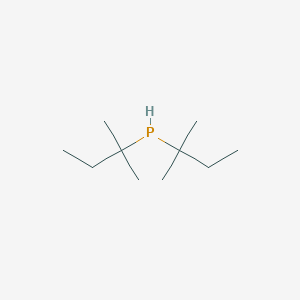
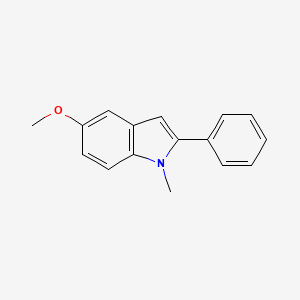
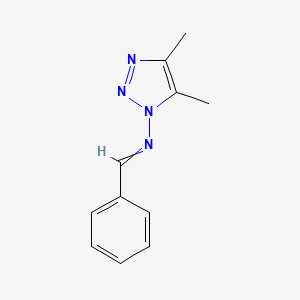

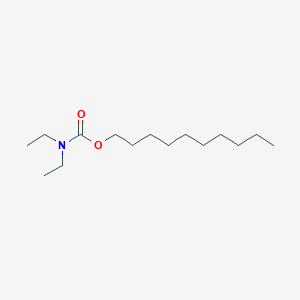
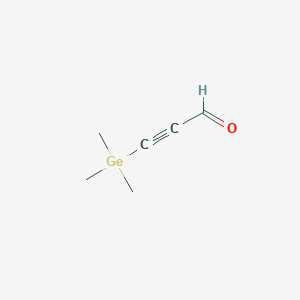
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
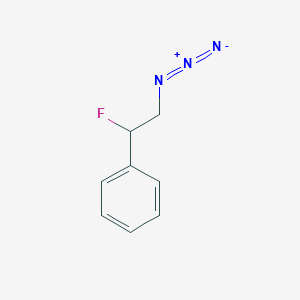
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
